Vinculin is classified as a cytoskeletal protein and is primarily found in focal adhesions, which are specialized structures that mediate the attachment of cells to their substrate. It is encoded by the VCL gene located on chromosome 10 in humans. The protein is highly conserved across species, indicating its essential role in cellular processes.
The synthesis of vinculin can be achieved through recombinant DNA technology, where the VCL gene is cloned into an expression vector. This vector is then introduced into host cells (such as bacteria or yeast), which produce the vinculin protein. The specific fragment "Vinculin (10-19)" may be synthesized using solid-phase peptide synthesis techniques, allowing for precise control over the amino acid sequence.
To produce this peptide, the following steps are typically involved:
Vinculin consists of several structural domains, including an N-terminal head domain, a central rod domain composed of multiple helical segments, and a C-terminal tail domain. The specific segment "Vinculin (10-19)" refers to a portion of this protein that may be critical for its interaction with other proteins or lipids.
The molecular weight of full-length vinculin is approximately 116 kDa, while specific fragments like "Vinculin (10-19)" would have significantly lower molecular weights depending on their exact sequence. Structural studies have shown that vinculin undergoes conformational changes upon binding to talin and phospholipids, which are essential for its activation and function.
Vinculin participates in several biochemical reactions:
The binding affinity can be assessed using techniques such as surface plasmon resonance or co-sedimentation assays, where varying concentrations of vinculin are tested against fixed amounts of actin or lipid membranes to determine dissociation constants.
Vinculin acts as a molecular clutch that connects actin filaments to focal adhesions. Upon mechanical stimulation or tension within the cell, vinculin undergoes conformational changes that enhance its binding to both talin and actin, thus stabilizing focal adhesions.
Studies have shown that vinculin's activation is dependent on its interactions with other proteins and lipids within the cell membrane environment. This process involves:
Relevant analyses often involve circular dichroism spectroscopy to assess secondary structure content and thermal stability assays to determine denaturation temperatures.
Vinculin is widely studied in various fields:
Vinculin adopts an auto-inhibited conformation in the cytoplasm, where its N-terminal head domain (Vh, residues 1–851) and C-terminal tail domain (Vt, residues 879–1066) engage in high-affinity intramolecular interactions (Kd < 10⁻⁹ M) [6] [10]. This closed state masks binding sites for talin, actin, and phospholipids through steric and allosteric mechanisms. Structural analyses reveal a pincer-like grip where Vh domains D1–D3 envelop Vt, stabilized by hydrophobic contacts between residues like Trp-1058 (Vt) and Trp-912 (Vh) [3] [6]. Disruption of this interaction requires combinatorial activation:
Table 1: Key Structural Elements in Vinculin Auto-Inhibition
Domain | Functional Residues | Interaction Partners | Role in Auto-Inhibition |
---|---|---|---|
Vh (D1) | Leu-60, Phe-153, Trp-912 | Talin, α-actinin, α-catenin | Binds VBS helices; initiates activation |
Vt | Trp-1058, Arg-1060 | Vh, F-actin, PIP₂ | Anchors Vh; masks actin-binding sites |
Linker | Pro-855, Pro-861 | VASP, Arp2/3 | Flexibility for conformational change |
The Vt domain (residues 879–1066) is a helical bundle that binds F-actin through directional catch bonding. Cryo-EM structures show helix-4 (residues 976–1008) and helix-5 (residues 1018–1042) engaging adjacent actin protomers:
Table 2: Functional Motifs in the Vinculin Tail Domain
Structural Motif | Residues | Function | Force Sensitivity |
---|---|---|---|
Helix-4 | 976–1008 | Primary actin binding; PIP₂ interaction | Catch bonding (pointed end) |
Helix-5 | 1018–1042 | Actin stabilization; catch bond reinforcement | Force-dependent H-bonding |
Hydrophobic Core | Ile-997, Leu-1002 | Maintains structural integrity | Unfolding under >10 pN force |
The proline-rich linker (PRL, residues 837–878) bridges Vh and Vt, serving as a modular scaffold for cytoskeletal regulators:
Table 3: Proline-Rich Linker Binding Partners
Binding Partner | Interaction Site | Functional Outcome |
---|---|---|
Arp2/3 complex | Residues 851–864 | Actin nucleation at leading edge |
VASP | LPPPP motifs (851–861) | Actin elongation; anti-capping activity |
Vinexin-β | PxxP motifs (837–845) | Adhesion strengthening via actin bundling |
Loss of PRL interactions in vinculin-null cells reduces focal adhesion turnover by 50% and impairs directional migration [6] [10]. This underscores the PRL’s role as a "molecular switchboard" integrating cytoskeletal signals.
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